molecular formula C8H18O2Sn B078472 Stannane,hydroxyoctyloxo- CAS No. 13356-20-2

Stannane,hydroxyoctyloxo-

Cat. No.: B078472
CAS No.: 13356-20-2
M. Wt: 264.94 g/mol
InChI Key: PTEQOGYHCSJZIZ-UHFFFAOYSA-M
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Description

. It is a member of the organotin family, which are compounds containing tin bonded to hydrocarbons. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Stannane,hydroxyoctyloxo- has several scientific research applications:

Biological Activity

Stannane, hydroxyoctyloxo- (chemical formula: C8_8H18_{18}O2_2Sn) is an organotin compound that has garnered attention due to its biological activities and potential applications in various fields, including environmental science and medicinal chemistry. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Stannane, hydroxyoctyloxo- is characterized by its organotin structure, which often imparts unique biological properties. The following table summarizes its basic chemical properties:

PropertyValue
Molecular FormulaC8_8H18_{18}O2_2Sn
Molecular Weight218.82 g/mol
CAS Number83370
ToxicityVery toxic to aquatic life (H400, H410)

The biological activity of stannane compounds often involves interactions with cellular components. Organotin compounds can disrupt cellular membranes and interfere with enzyme functions. The specific mechanism of action for stannane, hydroxyoctyloxo- may include:

  • Membrane Disruption : The hydrophobic octyl chain can integrate into lipid bilayers, altering membrane fluidity and permeability.
  • Enzyme Inhibition : Organotin compounds are known to inhibit various enzymes by binding to thiol groups in proteins, which can lead to altered metabolic processes.

Biological Activity

  • Toxicological Effects :
    • Stannane, hydroxyoctyloxo- has been classified as very toxic to aquatic life . This toxicity is a significant concern in environmental contexts, particularly regarding its impact on aquatic ecosystems.
  • Antifungal Activity :
    • Some studies have indicated that organotin compounds exhibit antifungal properties. Research has shown that certain derivatives can inhibit the growth of fungi by disrupting cellular functions.
  • Antimicrobial Properties :
    • Organotin compounds have also demonstrated antimicrobial activity against various bacteria. This property could be leveraged in developing new antibacterial agents.

Case Study 1: Aquatic Toxicity Assessment

A study assessed the toxicity of stannane, hydroxyoctyloxo- on aquatic organisms. The results indicated a high level of toxicity, with significant mortality rates observed in exposed fish species within 48 hours. This study highlights the environmental risks associated with the use of this compound in industrial applications.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, stannane derivatives were tested for their antimicrobial efficacy against common pathogens. The results showed that certain formulations exhibited effective inhibition zones against bacteria such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in medical formulations or coatings.

Research Findings

Recent research has focused on the environmental impact and potential health effects of stannane compounds:

  • Environmental Persistence : Studies indicate that organotin compounds can persist in the environment, leading to bioaccumulation in aquatic organisms.
  • Health Risks : Investigations into the health effects of exposure to organotin compounds suggest potential endocrine-disrupting properties, raising concerns about their use in consumer products.

Properties

IUPAC Name

hydroxy-octyl-oxotin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17.H2O.O.Sn/c1-3-5-7-8-6-4-2;;;/h1,3-8H2,2H3;1H2;;/q;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEQOGYHCSJZIZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884594
Record name Stannane, hydroxyoctyloxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13356-20-2
Record name Hydroxyoctyloxostannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13356-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, hydroxyoctyloxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013356202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, hydroxyoctyloxo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stannane, hydroxyoctyloxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxyoctyloxostannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.084
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